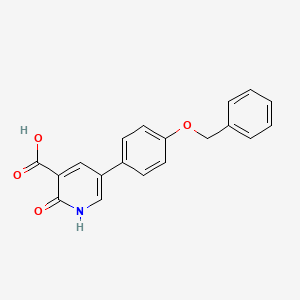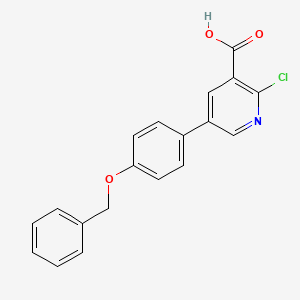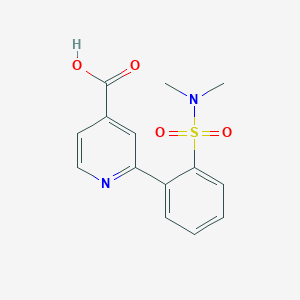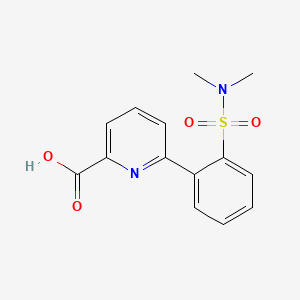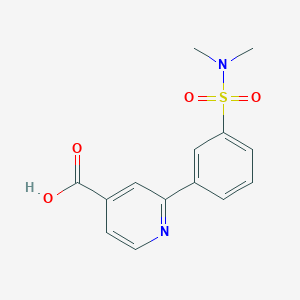
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid (2-DMSI) is a synthetic organic compound with a wide range of applications in the pharmaceutical and biotechnological industries. It is an important intermediate in the production of various drugs and biopharmaceuticals. 2-DMSI has been studied extensively for its unique properties and its potential to be used as a drug delivery system.
Mécanisme D'action
The mechanism of action of 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not fully understood. However, it is believed to be related to its ability to form a complex with the drug molecule. This complex is believed to be more stable than the drug molecule itself, allowing it to be more efficiently absorbed and transported within the body.
Biochemical and Physiological Effects
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of a variety of enzymes, including cytochrome P450 enzymes. In addition, it has been found to inhibit the activity of a variety of transcription factors, including NF-κB. Finally, 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been found to have anti-inflammatory and anti-tumorigenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has a number of advantages for lab experiments. It is relatively stable and can be easily synthesized in the lab. In addition, it can be used to deliver a variety of drugs and biopharmaceuticals. However, it is important to note that 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is a synthetic compound and is not approved for human use. Therefore, it should only be used in lab experiments for research purposes.
Orientations Futures
The potential applications of 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% are vast and there are a number of potential future directions for research. One possible direction is to further explore its potential use in drug delivery systems. This could include exploring its ability to deliver a wider range of drugs, as well as its potential to increase the stability and bioavailability of drugs. Additionally, further research could be conducted to explore its potential use in the production of biopharmaceuticals. Finally, further research could be conducted to explore its potential therapeutic effects, such as its anti-inflammatory and anti-tumorigenic properties.
Méthodes De Synthèse
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods. The most common method is through the use of a Grignard reaction. This involves the use of a Grignard reagent, such as ethyl magnesium bromide, to react with an aldehyde, such as ethyl formate, to produce 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically performed at temperatures between 0 and -20°C.
Applications De Recherche Scientifique
2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied extensively for its potential use in drug delivery systems. It has been found to be an effective carrier for a variety of drugs, including antibiotics, antifungals, and anticancer agents. In addition, 2-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied for its potential use in the production of biopharmaceuticals, such as vaccines and proteins.
Propriétés
IUPAC Name |
2-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)12-5-3-4-10(8-12)13-9-11(14(17)18)6-7-15-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYANMZJLRETMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



